molecular formula C12H12O2 B2840232 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid CAS No. 1823902-30-2

3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid

Cat. No.: B2840232
CAS No.: 1823902-30-2
M. Wt: 188.226
InChI Key: WIVGLVPRPZMXHM-UHFFFAOYSA-N
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Description

3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is a compound that features a bicyclo[1.1.1]pentane moiety attached to a benzoic acid group. This unique structure imparts distinct physicochemical properties, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary targets of 3-(Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .

Mode of Action

The exact mode of action of 3-(Bicyclo[11Bcp derivatives are known to interact with their targets by adding three-dimensional character and saturation to compounds . This can increase the fraction of sp3-hybridised carbon atoms in a drug molecule, which has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Biochemical Pathways

The specific biochemical pathways affected by 3-(Bicyclo[11The use of bcp derivatives in drug discovery suggests that they may interact with a variety of biochemical pathways, depending on the specific targets they are designed to interact with .

Pharmacokinetics

The ADME properties of 3-(Bicyclo[11It’s known that increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation . BCP derivatives have been documented to have increased or equal solubility/potency/metabolic stability and decreased non-specific binding of lead compounds .

Result of Action

The molecular and cellular effects of 3-(Bicyclo[11The use of bcp derivatives in drug discovery suggests that they may have a variety of effects, depending on the specific targets they are designed to interact with .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(Bicyclo[11It’s known that the bcp motif has emerged within drug discovery as a valuable bioisostere, suggesting that it may be designed to withstand a variety of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by its functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, or through radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods allow for the installation of various substituents at the bridgehead positions.

Industrial Production Methods: Large-scale synthesis can be achieved through flow photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to produce this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid group to alcohols or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Comparison: 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid is unique due to its combination of the bicyclo[1.1.1]pentane core with a benzoic acid group. This structure provides a balance of rigidity and functional versatility, making it distinct from other bicyclo[1.1.1]pentane derivatives. Its bioisosteric properties also offer advantages in drug design, such as improved solubility and metabolic stability .

Properties

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-11(14)9-2-1-3-10(4-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVGLVPRPZMXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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